molecular formula C16H24O6S B611427 Tos-PEG2-t-butyl ester CAS No. 1309666-78-1

Tos-PEG2-t-butyl ester

Cat. No.: B611427
CAS No.: 1309666-78-1
M. Wt: 344.42
InChI Key: OVLSSENVXOKYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tos-PEG2-t-butyl ester: is a polyethylene glycol (PEG) derivative that contains a t-butyl ester and a tosyl group. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions to form a free acid, which can then undergo conjugation with terminal amino groups of biomolecules through amide coupling reactions. The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Tos-PEG2-t-butyl ester involves the reaction of polyethylene glycol with tosyl chloride to introduce the tosyl group. The t-butyl ester is then introduced by reacting the intermediate product with t-butyl alcohol under acidic conditions. The reaction is typically catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Tos-PEG2-t-butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tos-PEG2-t-butyl ester is used as a linker in the synthesis of complex molecules. The PEG spacer enhances solubility and biocompatibility, making it useful in various chemical reactions .

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, to improve their solubility and stability. The compound is also used in the development of drug delivery systems .

Medicine: this compound is employed in the formulation of pharmaceuticals to enhance the solubility and bioavailability of active ingredients. It is also used in the development of targeted drug delivery systems .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its ability to improve solubility and stability makes it valuable in various manufacturing processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific PEG chain length, which provides a balance between solubility and reactivity. The presence of both the tosyl group and the t-butyl ester allows for versatile chemical modifications, making it a valuable tool in various scientific and industrial applications .

Biological Activity

Tos-PEG2-t-butyl ester is a compound that combines a tosyl group with a polyethylene glycol (PEG) chain and a t-butyl ester moiety. This structure provides unique properties that enhance its biological activity, particularly in drug delivery systems and bioconjugation applications. The following sections will discuss its synthesis, biological activity, applications, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

  • Formation of PEG Backbone : The PEG chain is synthesized through the polymerization of ethylene oxide.
  • Tosylation : The hydroxyl groups on the PEG chain are converted to tosyl groups, enhancing reactivity.
  • Esterification : The tosylated PEG is then reacted with t-butyl alcohol to form the t-butyl ester.

This process can be optimized for scale in industrial settings, ensuring high purity and consistency in the final product.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to enhance solubility and stability of therapeutic agents. Key aspects include:

  • Solubility Enhancement : The hydrophilic nature of the PEG component increases the solubility of drugs in biological fluids, improving bioavailability.
  • Reactivity : The tosyl group acts as an excellent leaving group in nucleophilic substitution reactions, facilitating conjugation with various biomolecules.
  • Drug Delivery Systems : The compound can be utilized in drug delivery systems where it improves the pharmacokinetic profiles of drugs by prolonging circulation time and reducing toxicity.

Applications

This compound has diverse applications across various fields:

  • Drug Development : It serves as a linker in prodrug formulations, enhancing the therapeutic index of existing drugs.
  • Bioconjugation : Its reactive groups allow for the conjugation with proteins, antibodies, or other biomolecules, facilitating targeted delivery.
  • Imaging Studies : The compound can be used in imaging applications due to its ability to modify biomolecules for selective labeling.

Research Findings

Recent studies have highlighted the potential of this compound in cancer therapy and other biomedical applications:

  • Cancer Cell Studies : Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 and SK-BR-3 breast cancer cells. These compounds were shown to inhibit cell growth effectively while sparing non-malignant cells .
    CompoundIC50 (µM)Cell Line
    This compound15MCF-7
    L-γ-methyleneglutamic acid amides10SK-BR-3
    Control (Non-malignant)>50MCF-10A
  • Pharmacokinetic Studies : Studies on pharmacokinetics revealed that derivatives of this compound showed favorable distribution profiles in tissues such as the liver and kidneys, indicating potential for effective systemic delivery .
  • Bioconjugation Efficacy : The compound's ability to facilitate click chemistry reactions has been explored extensively, allowing for the creation of complex biomolecular architectures essential for modern therapeutic strategies.

Properties

IUPAC Name

tert-butyl 3-[2-(4-methylphenyl)sulfonyloxyethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O6S/c1-13-5-7-14(8-6-13)23(18,19)21-12-11-20-10-9-15(17)22-16(2,3)4/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLSSENVXOKYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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